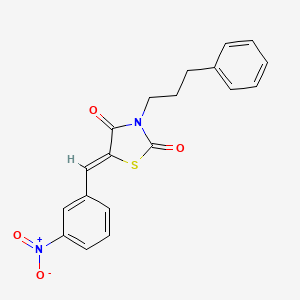

5-(3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves a Knoevenagel condensation or similar reactions. For example, a two-step synthesis involving alkylation followed by Knoevenagel condensation has been reported for the preparation of thiazolidine-2,4-dione derivatives with potential drug-like properties (Holota, Yushyn, Gzella, & Lesyk, 2022). Such methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships.

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives has been characterized using techniques like NMR, LC-MS, and X-ray diffraction. These analyses confirm the expected structural features and provide insights into the conformational preferences of these molecules (Holota et al., 2022). The presence of substituents such as the nitrobenzylidene group can significantly influence the electronic properties and potential biological activities of these compounds.

Chemical Reactions and Properties

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions, including further condensation, alkylation, and acylation, to introduce additional functional groups or modify existing ones. These reactions expand the chemical diversity of the thiazolidine-2,4-dione scaffold and its potential for pharmacological application. The nitro group in particular can play a crucial role in the biological activity of these compounds (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Physical Properties Analysis

The physical properties of thiazolidine-2,4-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for their development as potential drugs. These properties are influenced by the molecular structure and the presence of specific functional groups. Detailed characterization, including single-crystal X-ray diffraction, helps in understanding the molecular packing and potential intermolecular interactions relevant to their biological activity and formulation (Holota et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of electron-withdrawing or donating groups, such as the nitro group, affects their chemical behavior, including their potential as electrophiles or nucleophiles in reactions. These properties are essential for understanding the mechanism of action of these compounds as drugs or biological probes (Sakib, Khan, Arman, Kader, Faruk, Tanzil, Debnath, Haque, & Brogi, 2021).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Antitubercular and Antimicrobial Activities

A study by Samadhiya et al. (2014) synthesized a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives. These compounds were evaluated for their antibacterial, antifungal, and antitubercular activities. The structural confirmation was done through various chemical and spectral analyses, emphasizing the compound's versatility in fighting infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Anticancer Activity

N. Kumar and Sanjay K. Sharma (2022) reported the synthesis of thiazolidine-2,4-dione derivatives and their anticancer activity against the MCF-7 human breast cancer cell line. The presence of a nitro group was found to significantly inhibit the topoisomerase-I enzyme, showcasing the compound's potential in cancer treatment (Kumar & Sharma, 2022).

Mechanism of Action and Structure-Activity Relationship

Antitubercular Mechanism Investigation

Research by Ganesh Samala et al. (2014) synthesized CD59 analogues to establish a structure-activity relationship and investigate the mechanism of action against Mycobacterium tuberculosis. This study highlights the scientific pursuit of understanding the molecular underpinnings of the compound's antitubercular effects (Samala et al., 2014).

Chemical Properties and Synthesis Methodologies

Aldose Reductase Inhibitory Activity

A study by Belgin Sever et al. (2021) explored the aldose reductase inhibitory activity of 5-(arylidene)thiazolidine-2,4-diones. The compound demonstrated potent inhibitory action, suggesting its utility in managing diabetic complications (Sever et al., 2021).

Antibacterial Activity

Nazar Trotsko et al. (2018) synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, showing significant antibacterial activity against Gram-positive bacterial strains. This research demonstrates the compound's potential in developing new antimicrobial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

Propriétés

IUPAC Name |

(5Z)-5-[(3-nitrophenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c22-18-17(13-15-8-4-10-16(12-15)21(24)25)26-19(23)20(18)11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZWFMRGFBBVED-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-(3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)

![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)

![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)

![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)

![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)